molecular formula C8H20ClNO B1388313 3-Methyl-1-propoxy-2-butanamine hydrochloride CAS No. 1185164-25-3

3-Methyl-1-propoxy-2-butanamine hydrochloride

Cat. No.: B1388313
CAS No.: 1185164-25-3
M. Wt: 181.7 g/mol
InChI Key: JUFUYPSAUHJNDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-propoxy-2-butanamine hydrochloride typically involves the reaction of 3-methyl-1-propoxy-2-butanamine with hydrochloric acid . The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process involves the following steps:

    Preparation of 3-Methyl-1-propoxy-2-butanamine: This intermediate is synthesized through a series of organic reactions, including alkylation and amination.

    Formation of Hydrochloride Salt: The intermediate is then reacted with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-propoxy-2-butanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 3-Methyl-1-propoxy-2-butanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. This can lead to various biochemical and physiological responses, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1-propoxy-2-butanamine: The parent amine without the hydrochloride salt.

    3-Methyl-1-propoxy-2-butanol: An alcohol derivative of the compound.

    3-Methyl-1-propoxy-2-butanoic acid: A carboxylic acid derivative.

Uniqueness

3-Methyl-1-propoxy-2-butanamine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its non-salt counterparts .

Properties

IUPAC Name

3-methyl-1-propoxybutan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO.ClH/c1-4-5-10-6-8(9)7(2)3;/h7-8H,4-6,9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUFUYPSAUHJNDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC(C(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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